molecular formula C13H16N4O3 B1429672 4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid CAS No. 1184188-37-1

4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid

Cat. No. B1429672
M. Wt: 276.29 g/mol
InChI Key: CMQSEAQCCITCED-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a series of novel derivatives that have been designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .

Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry has led to the development of novel synthetic pathways for creating a diverse range of [1,2,4]Triazolo[4,3-a]pyridine derivatives. These methods often involve cyclization reactions, highlighting the compounds' synthetic accessibility and the potential for structural modification. Studies demonstrate the use of various starting materials and reaction conditions to synthesize these heterocyclic compounds with high specificity and yield, showcasing their versatility in chemical synthesis (Patel & Patel, 2015).

Biological Activities

The derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been extensively studied for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The research underscores the importance of structural modification in enhancing the biological efficacy of these compounds, suggesting a promising area for the development of novel therapeutic agents (Prakash et al., 2011).

Future Directions

The compound 12d, a similar compound, displayed nearly one third of the activity of doxorubicin, and it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name

5-oxo-5-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9(14-11(18)6-4-7-12(19)20)13-16-15-10-5-2-3-8-17(10)13/h2-3,5,8-9H,4,6-7H2,1H3,(H,14,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQSEAQCCITCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
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4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
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4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
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4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
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4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
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4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid

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